3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide
Description
The compound 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by:
- A 3-fluoro-4-methoxy-substituted benzene ring linked to the sulfonamide group.
- An N-substituted phenyl group connected via an ethyl chain to a 2-oxo-pyrrolidin-1-yl moiety (a five-membered lactam).
This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which may modulate the sulfonamide’s acidity and binding interactions. Sulfonamides are widely explored in medicinal chemistry for their enzyme-inhibitory properties (e.g., carbonic anhydrase, COX-2) .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-18-9-8-16(13-17(18)20)27(24,25)21-15-6-4-14(5-7-15)12-19(23)22-10-2-3-11-22/h4-9,13,21H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXRYESASZZOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of the compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a fluorine atom, a methoxy group, and a pyrrolidine moiety, which are crucial for its biological activity.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression.
COX Inhibition
Research indicates that compounds similar to this sulfonamide exhibit varying degrees of COX-2 inhibition. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications in the structure can enhance or diminish inhibitory effects .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of similar sulfonamide derivatives:
| Compound Name | COX-2 Inhibition (%) | Concentration (μM) | Reference |
|---|---|---|---|
| Compound A | 47.1 | 20 | |
| Compound B | 80.1 | 1 | |
| Compound C | 27.72 | 22 |
Case Studies and Research Findings
Several studies have explored the biological implications of sulfonamides and their derivatives:
- Inhibition of Tumor Growth : In vitro studies have shown that compounds with similar structures exhibit significant anti-tumor activity by inhibiting cell proliferation in various cancer cell lines. These compounds may induce apoptosis through the modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Effects : The anti-inflammatory properties linked to COX inhibition suggest potential applications in treating inflammatory diseases such as arthritis. The ability to selectively inhibit COX-2 while sparing COX-1 is particularly advantageous to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuroprotective Potential : Some derivatives have been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases. The presence of the pyrrolidine ring may contribute to enhanced blood-brain barrier permeability, allowing better therapeutic delivery.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects through clinical trials.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Key Insight : The position of substituents (meta vs. para) and electronic nature (e.g., trifluoromethoxy vs. methoxy) significantly influence sulfonamide reactivity and pharmacokinetics.
N-Substituent Variations
Key Insight: The rigidity (e.g., phenyl vs. benzyl) and polarity (e.g., pyrrolidinone vs. thiazolidinone) of N-substituents affect target engagement and ADME properties.
Linker and Heterocyclic Moieties
Key Insight : Linker flexibility and heterocyclic motifs influence conformational stability and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
